molecular formula C13H13NO B8464742 1-Naphthaleneacetonitrile, 1,2-dihydro-7-methoxy-

1-Naphthaleneacetonitrile, 1,2-dihydro-7-methoxy-

Cat. No.: B8464742
M. Wt: 199.25 g/mol
InChI Key: RGKQBIJMCKYIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthaleneacetonitrile, 1,2-dihydro-7-methoxy- is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Naphthaleneacetonitrile, 1,2-dihydro-7-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthaleneacetonitrile, 1,2-dihydro-7-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(7-methoxy-1,2-dihydronaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-3,5-6,9,11H,4,7H2,1H3

InChI Key

RGKQBIJMCKYIGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CCC2CC#N)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminium isopropoxide (2.05 g, 10.0 mmol) is added to a solution of the compound obtained in Step B (680 mg, 3.15 mmol) in isopropanol (15 mL) at ambient temperature. The reaction mixture is refluxed. When the reagents have been completely consumed, a few crystals of p-toluenesulphonic acid monohydrate are added and a Dean-Stark apparatus is mounted on top of the flask. The mixture is again refluxed for 1 hour, during which the isopropanol is gradually replaced with toluene by means of the Dean-Stark apparatus. A 1N HCl solution is then added and the resulting phases are separated. The aqueous phase is extracted with ethyl acetate, the organic phases being washed with saturated NaHCO3 solution and with saturated NaCl solution, then dried over MgSO4, filtered and concentrated under reduced pressure. The residue is purified by column chromatography (petroleum ether-ethyl acetate: 80-20) to yield the title product in the form of an oil in a yield of 85%.
Name
Aluminium isopropoxide
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
85%

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